molecular formula C10H9N3O2 B11117462 N-(4-Oxoquinazolin-3(4H)-yl)acetamide CAS No. 16347-87-8

N-(4-Oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11117462
CAS No.: 16347-87-8
M. Wt: 203.20 g/mol
InChI Key: OXTZUJMNWQPFTD-UHFFFAOYSA-N
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Description

N-(4-Oxoquinazolin-3(4H)-yl)acetamide is a chemical compound based on the quinazolinone scaffold, a heterocyclic structure recognized for its broad spectrum of pharmacological activities in scientific research. This acetamide-functionalized derivative serves as a key intermediate for researchers developing novel therapeutic agents, particularly in the fields of inflammation, pain, and oncology. Quinazolinone derivatives are extensively investigated for their role as selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is a primary target in inflammatory conditions, and its overexpression is also associated with various cancers, including colon, gastric, and breast cancers . Compounds within this class are designed to inhibit COX-2 with high selectivity, which may help mitigate the gastrointestinal side effects commonly linked with non-selective NSAIDs . Furthermore, research suggests that certain quinazolinone-conjugated molecules exhibit significant in vivo anti-inflammatory and analgesic activity, with some analogs demonstrating the ability to completely abolish pain response in model systems . Beyond inflammation, the quinazolinone core is a privileged structure in anticancer research. Derivatives have been reported to show promising activity against a range of cancer cell lines, such as HCT116 and HT29, by potentially targeting pathways beyond COX-2, including protein kinases involved in cell cycle progression and proliferation . The structural features of this compound, including the acetamide linker, are common in antimicrobial research as well, where similar structures have shown efficacy against various microbial strains . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16347-87-8

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C10H9N3O2/c1-7(14)12-13-6-11-9-5-3-2-4-8(9)10(13)15/h2-6H,1H3,(H,12,14)

InChI Key

OXTZUJMNWQPFTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

Synthetic Methodologies and Strategies for N 4 Oxoquinazolin 3 4h Yl Acetamide

Classical Approaches to Quinazoline (B50416) Ring System Formation: Precursors to N-(4-Oxoquinazolin-3(4H)-yl)acetamide

The foundational step in synthesizing this compound is the construction of the quinazoline ring system. Classical methods for forming this bicyclic heterocycle have been established for over a century and typically rely on accessible starting materials like anthranilic acid and its derivatives. researchgate.netwikipedia.org

One of the most common and enduring methods is the Niementowski Quinazoline Synthesis . This reaction involves the condensation of anthranilic acid with amides at high temperatures to yield 4(3H)-quinazolinones. frontiersin.org A variation of this approach, relevant to precursors of the target molecule, involves reacting anthranilic acid with acetic anhydride (B1165640). This reaction forms an intermediate, 2-methyl-3,1-benzoxazin-4-one, which can then be treated with a nitrogen source, such as hydrazine (B178648), to form a 3-amino-quinazolinone precursor. tandfonline.com

Another fundamental approach begins with o-nitrobenzylamine, which, after reduction to 2-aminobenzylamine and subsequent condensation with formic acid, yields a dihydroquinazoline (B8668462) that can be oxidized to the quinazoline core. wikipedia.org These classical routes, while effective, often require harsh conditions, such as high temperatures and the use of volatile organic solvents, which has prompted the development of more modern and sustainable alternatives. tandfonline.comresearchgate.net

Key precursors in these classical syntheses for the quinazolinone core include:

Anthranilic acid: The most common starting material, providing the benzene (B151609) ring and the C4-carbonyl group.

Acetic anhydride: Used to introduce the C2-methyl group and facilitate cyclization into a benzoxazinone (B8607429) intermediate. tandfonline.com

Amides/Formic Acid: Serve as the source for the N1 and C2 atoms of the pyrimidine (B1678525) ring. wikipedia.orgfrontiersin.org

Classical MethodKey PrecursorsGeneral ConditionsCore Product
Niementowski SynthesisAnthranilic acid, AmidesHigh temperature, lengthy reaction times4(3H)-Quinazolinones
Bischler Synthesis (modified)Anthranilic acid, Acetic anhydride, HydrazineReflux, multi-step3-Amino-2-methyl-4(3H)-quinazolinone
Gabriel Synthesiso-Nitrobenzylamine, Formic acidReduction followed by condensation and oxidationQuinazoline

Targeted Synthesis of this compound and its Key Precursors

The specific synthesis of this compound is a multi-step process that builds upon the classical formation of the quinazolinone ring. A common and direct route involves the acetylation of a 3-amino-quinazolinone precursor.

A representative synthesis can be outlined in the following steps:

Formation of 3-amino-2-methylquinazolin-4(3H)-one: This key intermediate is prepared classically from anthranilic acid. The acid is first treated with acetic anhydride to form 2-methyl-3,1-benzoxazin-4-one. This intermediate is then reacted with hydrazine hydrate (B1144303) to open the oxazinone ring and subsequently cyclize to form 3-amino-2-methylquinazolin-4(3H)-one. researchgate.net

Acetylation of the 3-amino group: The intermediate, 3-amino-2-methylquinazolin-4(3H)-one, is then acetylated to yield the final product, N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide. This is typically achieved by refluxing the amino-quinazolinone with acetic anhydride in the presence of glacial acetic acid. researchgate.net

Another targeted approach involves the use of coupling agents to form the amide bond. This would start with a precursor like 2-phenyl-4-oxo-3(4H)quinazolineacetic acid, which is first converted to its acid chloride using thionyl chloride. The resulting acid chloride can then be reacted with an appropriate amine to form the desired N-substituted acetamide (B32628) derivative. sapub.orgsapub.org Although this illustrates the formation of the acetamide side chain, the synthesis of the title compound specifically requires the introduction of the acetamide group directly onto the N-3 position of the quinazolinone ring.

StepReactantsReagents/ConditionsProductReference
13-Amino-2-methylquinazolin-4(3H)-oneAcetic anhydride, Glacial acetic acid, RefluxN-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinone derivatives to minimize environmental impact. magnusconferences.com These strategies focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.comresearchgate.net

Sustainable approaches applicable to the synthesis of this compound and its precursors include:

Use of Greener Solvents: Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea (B33335), have been successfully used for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, offering a less toxic alternative to volatile organic solvents. tandfonline.comresearchgate.net

Recyclable Catalysts: The development of novel catalysts, such as magnetic nano-catalysts based on graphene oxide supported with copper, allows for high efficiency in solvent-free conditions. nih.govresearchgate.net These catalysts can be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss in activity. nih.govresearchgate.net

Visible Light Photocatalysis: This method utilizes visible light as a renewable energy source to catalyze the synthesis of quinazoline derivatives under mild and eco-friendly conditions, often using sensitizers like curcumin (B1669340) on titanium dioxide nanoparticles. mdpi.com

Green Chemistry ApproachKey FeaturesExample Application
Deep Eutectic Solvents (DES)Non-volatile, biodegradable, low-cost solvent alternativeSynthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones tandfonline.comresearchgate.net
Recyclable NanocatalystsHigh efficiency, solvent-free conditions, easy separation and reuseThree-component one-pot synthesis of quinazoline derivatives nih.govresearchgate.net
PhotocatalysisUses renewable visible light, mild reaction conditionsOne-pot, three-component synthesis using curcumin-sensitized TiO₂ mdpi.com
One-Pot SynthesisReduces steps, waste, and energy consumptionFour-component synthesis from anilines and aldehydes rsc.org

Advanced Synthetic Techniques in this compound Production (e.g., Microwave-Assisted Synthesis)

Advanced synthetic techniques offer significant improvements over classical methods, primarily through enhanced reaction rates, higher yields, and milder conditions. Microwave-assisted synthesis has emerged as a particularly powerful tool in the synthesis of quinazolinone derivatives. ujpronline.comujpronline.com

Microwave-Assisted Synthesis (MWI): Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. frontiersin.orgnih.gov MWI has been successfully applied to various steps in quinazolinone synthesis, including the Niementowski synthesis and the formation of 3-substituted quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester in a one-pot reaction. tandfonline.comresearchgate.net For instance, the synthesis of 3-substituted-quinazolin-4(3H)-ones that might take several hours under conventional reflux can be completed in as little as 30 minutes using microwave heating at 120°C. tandfonline.comresearchgate.net This efficiency makes MWI a cornerstone of modern green chemistry approaches. frontiersin.org

Other advanced techniques include:

Ultrasound-Promoted Reactions: Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. ujpronline.comujpronline.com

Transition-Metal Catalysis: Copper- and palladium-catalyzed reactions have been developed for C-N bond formation and cyclization steps, enabling the synthesis of complex quinazolinone structures under relatively mild conditions. researchgate.netnih.gov

TechniqueAdvantagesExample Reaction
Microwave-Assisted Synthesis (MWI)Drastically reduced reaction times (minutes vs. hours), improved yields, energy efficientOne-pot synthesis of 3-substituted-quinazolin-4(3H)-ones tandfonline.comresearchgate.net
Ultrasound PromotionEnhanced reaction rates, improved yieldsGeneral synthesis of quinazolinone derivatives ujpronline.comujpronline.com
Transition-Metal Catalysis (Cu, Pd)Mild reaction conditions, high functional group toleranceC-N bond formation and cyclocarbonylation reactions researchgate.netbgu.ac.il

Chemical Modification and Derivatization of N 4 Oxoquinazolin 3 4h Yl Acetamide

Strategies for Functional Group Elaboration on the Quinazoline (B50416) Core of N-(4-Oxoquinazolin-3(4H)-yl)acetamide

The quinazoline core of this compound offers multiple sites for functional group elaboration, allowing for the fine-tuning of its physicochemical and biological properties. Strategic modifications can be made to the benzene (B151609) ring of the quinazoline nucleus, primarily through electrophilic and nucleophilic substitution reactions.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can introduce functional groups at various positions on the benzene ring. For instance, nitration of the quinazolinone ring system can be achieved using a mixture of nitric acid and sulfuric acid, typically yielding nitro derivatives at the 6- and 8-positions. These nitro groups can then serve as versatile handles for further transformations, such as reduction to amino groups, which can be subsequently acylated, alkylated, or diazotized to introduce a wide array of substituents.

Halogenation, particularly chlorination and bromination, provides another avenue for functionalization. The resulting halo-derivatives are valuable intermediates for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, enabling the introduction of aryl, vinyl, and alkynyl groups, respectively. This approach significantly expands the chemical space accessible from the this compound scaffold.

Nucleophilic aromatic substitution (SNAAr) is also a powerful tool for modifying the quinazoline core, especially when the ring is activated by electron-withdrawing groups or when a leaving group, such as a halogen, is present. For example, 2,4-dichloroquinazoline precursors readily undergo regioselective nucleophilic substitution at the 4-position with various nucleophiles, including amines and alkoxides nih.gov. This regioselectivity is attributed to the higher electrophilicity of the C4 position nih.gov. While this example pertains to a related quinazoline, the principles can be extrapolated to appropriately substituted this compound derivatives.

Modifications at the N-3 Position of the Quinazoline Ring and the Acetamide (B32628) Moiety

The N-3 position of the quinazoline ring and the attached acetamide moiety are key sites for structural modification, profoundly influencing the molecule's conformation and interaction with biological targets.

The N-3 amino group serves as a crucial point for derivatization. For instance, the reaction of 3-amino-2-methylquinazolin-4(3H)-one with acetic anhydride (B1165640) yields N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide researchgate.net. This acetamide can then be further modified. One reported strategy involves the reaction of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide with substituted aromatic aldehydes in the presence of a base to synthesize a series of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3'-(substituted phenyl) prop-2'-enamides researchgate.net.

The acetamide moiety itself can be elaborated. For example, chloroacetylation of the N-3 amino group of a precursor quinazolinone, followed by reaction with various secondary amines, can introduce a range of substituents on the acetamide's alpha-carbon nih.gov. This approach has been used to synthesize a series of 2-(4-substituted piperazin-1-yl)-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)acetamides nih.gov.

Furthermore, the acetamide group can be replaced entirely. Starting from 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one, reaction with chloroacetyl chloride, followed by displacement of the chloride with piperazine, and subsequent reaction with another equivalent of chloroacetyl chloride and various anilines, has been used to generate a library of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives nih.gov.

Introduction of Diverse Substituents for Structural Variation within this compound Analogs

The introduction of a wide variety of substituents at different positions of the this compound scaffold is a common strategy to explore structure-activity relationships (SAR) and to optimize the pharmacological profile of the resulting analogs.

At the 2-position of the quinazoline ring, various aryl, alkyl, and heterocyclic moieties can be introduced. For example, starting from anthranilic acid, a variety of 2-substituted quinazolinones can be synthesized, which can then be converted to the corresponding N-(4-oxo-2-substituted-quinazolin-3(4H)-yl)acetamide derivatives.

The benzene portion of the quinazoline ring can be substituted with a range of functional groups, including halogens, alkyl, alkoxy, and nitro groups, as previously discussed. These substituents can influence the electronic properties, lipophilicity, and metabolic stability of the molecule. For instance, the synthesis of novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones bearing sulfonamide derivatives has been reported nih.gov.

The N-3 acetamide side chain is also a prime location for introducing diversity. As mentioned earlier, the terminal methyl group of the acetamide can be functionalized or replaced with various cyclic and acyclic amines, leading to a wide array of analogs with different steric and electronic properties nih.gov.

Below is a table summarizing some of the synthesized analogs with diverse substituents:

Compound Modification Site Introduced Substituent Reference
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3'-(substituted phenyl) prop-2'-enamidesAcetamide moietySubstituted phenylpropenoyl group researchgate.net
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivativesN-3 position and acetamide moietyPiperazinyl-acetyl-aniline moieties nih.gov
2/3-(4-substituted piperazin-1-yl)-N-(4-oxo-2-(un/substituted phenoxymethyl)quinazolin-3(4H)-yl)acetamide/propamidesAcetamide moietySubstituted piperazinyl group nih.gov
4-(6,8-diiodo-7-methyl-4-oxoquinazolin-3(4H)-yl)-N-substituted-benzenesulfonamideQuinazoline core and N-3 substituentDiiodo, methyl, and substituted sulfonamide groups nih.gov
2-{[2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl)acetamideN-3 position and acetamide moiety2-chlorophenyl at C2 and substituted phenyl on acetamide
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamidesN-3 substituent4-oxo-2-thioxothiazolidin-3-yl group researchgate.net
4-(2-(2-((2-(4-Substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamidesN-3 substituent and C2-thioetherSubstituted phenacyl and ethylbenzenesulfonamide groups nih.gov

Rational Design and Combinatorial Approaches for this compound Analogs

The development of novel this compound analogs is often guided by rational design principles and, in some cases, combinatorial chemistry approaches to efficiently generate libraries of compounds for high-throughput screening.

Rational design involves leveraging knowledge of the biological target and the structure-activity relationships of known ligands to design new molecules with improved properties. For example, the design of quinazolinone-based inhibitors of specific enzymes often involves computational modeling and docking studies to predict the binding mode of the designed compounds and to identify key interactions with the active site. This approach allows for the targeted modification of the this compound scaffold to enhance potency and selectivity. One study detailed the design, synthesis, and biological evaluation of (Quinazoline 4-yloxy)acetamide and (4-oxoquinazoline-3(4H)-yl)acetamide derivatives as inhibitors of Mycobacterium tuberculosis bd oxidase nih.gov.

Combinatorial chemistry, in conjunction with parallel synthesis techniques, enables the rapid generation of large libraries of related compounds by systematically varying the substituents at different positions of the molecular scaffold. For the this compound framework, a combinatorial approach could involve reacting a common quinazolinone intermediate with a diverse set of building blocks to introduce variability at the 2-position, the N-3 substituent, and on the benzene ring. For instance, a library of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and evaluated for their in vitro antimicrobial and anticancer activities nih.gov. This type of approach accelerates the discovery of lead compounds with desired biological activities.

The synthesis of a series of novel N-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazide derivatives and their subsequent evaluation for antimicrobial activity is another example of a systematic approach to explore the chemical space around this scaffold researchgate.net. By introducing a variety of substituents on the acetohydrazide moiety, researchers can systematically probe the impact of different functional groups on the biological activity of the resulting compounds.

Biological Activity and Molecular Mechanisms of N 4 Oxoquinazolin 3 4h Yl Acetamide

In Vitro Pharmacological Profiling and Molecular Target Identification of N-(4-Oxoquinazolin-3(4H)-yl)acetamide

The pharmacological profile of this compound derivatives has been investigated through various in vitro assays, revealing interactions with several key biological targets. These studies are crucial for identifying the molecular basis of their therapeutic effects.

A significant area of investigation has been the interaction of these compounds with receptors and enzymes involved in major signaling pathways. For instance, a series of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives were screened for their cytotoxic activity and kinase inhibition potential. nih.gov This profiling identified Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) as key molecular targets. nih.gov The inhibition of these receptor tyrosine kinases is a well-established strategy in anticancer therapy.

Furthermore, derivatives of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide have been identified as potent antagonists of the vasopressin V1b receptor. nih.gov These compounds exhibit low nanomolar affinity for the V1b receptor with good selectivity over related receptors like V1a, V2, and oxytocin (B344502) (OT), suggesting their potential in neurological and endocrine disorders. nih.govnih.gov

In another study, quinazolinone derivatives bearing a sulfonamide moiety were evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, compounds from the series of N-(substituted)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)amides showed potent and selective inhibition against the tumor-associated isoforms hCA IX and hCA XII. nih.gov

The bioactivity profile of certain derivatives was also assessed using in silico methods, which predicted that N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide (B126) derivatives could act as GPCR ligands, ion channel modulators, kinase inhibitors, and enzyme inhibitors. pharmacophorejournal.com

Cellular Pathway Modulation by this compound

The interaction of this compound derivatives with specific molecular targets leads to the modulation of critical cellular pathways. The inhibition of receptor tyrosine kinases such as VEGFR-2 and EGFR directly impacts downstream signaling cascades that are fundamental for cell proliferation, survival, and angiogenesis. nih.gov

Protein kinases, in general, are crucial regulators of cell cycle progression, division, and proliferation. nih.gov By acting as kinase inhibitors, quinazoline (B50416) derivatives can disrupt these processes, which is a key mechanism for their anticancer effects. pharmacophorejournal.comnih.gov For example, the inhibition of VEGFR-2 and EGFR by N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives suggests that these compounds can interfere with the signaling pathways essential for tumor growth and the formation of new blood vessels that supply tumors. nih.gov

Enzyme Inhibition and Activation Mechanisms Associated with this compound

A primary mechanism of action for many this compound derivatives is the inhibition of specific enzymes. Detailed kinetic studies have elucidated their potency and selectivity against several enzymatic targets.

Kinase Inhibition: A library of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives demonstrated significant inhibitory activity against VEGFR-2 and EGFR. nih.gov Promising compounds from this series exhibited IC50 values in the nanomolar range, comparable to standard kinase inhibitors like sunitinib (B231) and erlotinib. nih.gov

Carbonic Anhydrase Inhibition: Derivatives of this compound have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov A series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides, which includes acetamide (B32628) side chains, showed selective inhibition of the tumor-associated isoforms hCA IX and XII, with inhibition constants (Ki) in the low nanomolar range. nih.gov

α-Glucosidase Inhibition: In a search for antidiabetic agents, novel hybrids of quinazolinone-1,2,3-triazole-acetamide were synthesized and screened for their α-glucosidase inhibitory activity. nih.gov All tested compounds showed significant inhibitory activity, with IC50 values ranging from 4.8 to 140.2 μM, which was considerably more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 μM). nih.gov

Table 1: Enzyme Inhibition Data for this compound Derivatives

Derivative ClassEnzyme TargetInhibition Value (IC50 / KI)Reference
N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamideVEGFR-2247-793 nM (IC50) nih.gov
N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamideEGFR369-725 nM (IC50) nih.gov
4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamideshCA IX8.0 - 40.7 nM (KI) nih.gov
4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamideshCA XII10.8 - 13.0 nM (KI) nih.gov
Quinazolinone-1,2,3-triazole-acetamide hybridsα-Glucosidase4.8 - 140.2 µM (IC50) nih.gov

Receptor-Ligand Interactions and this compound Binding Dynamics

Molecular docking and structure-activity relationship (SAR) studies have provided insights into the binding dynamics of this compound derivatives with their protein targets.

For the vasopressin V1b receptor antagonists, SAR studies revealed that the 2-(6-Aminomethylaryl-2-aryl-4-oxo-quinazolin-3(4H)-yl)acetamide scaffold is key for achieving low nanomolar affinity and high selectivity. nih.gov These studies guide the optimization of ligands to improve their pharmacokinetic and pharmacodynamic profiles.

In the case of carbonic anhydrase inhibitors, molecular docking analysis was performed to understand the selective interactions between the most active derivatives and the hCA isoenzymes. nih.gov The results showed that highly selective inhibitors exhibited excellent interaction within the putative binding site of both hCA IX and XII, comparable to co-crystallized inhibitors. nih.gov Similarly, for the α-glucosidase inhibitors, molecular docking studies were used to investigate the structural behavior of the derivatives inside the enzyme's active site, helping to explain the potent inhibitory activity observed. nih.gov

Investigation of this compound in Specific Pre-clinical Disease Models

The quinazolinone nucleus is a well-established scaffold for the development of anticancer agents. nih.govontosight.ai Derivatives of this compound have shown promising antiproliferative effects against various cancer cell lines.

A series of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives were screened for their cytotoxic activity against the MDA-MB-231 breast cancer cell line, showing IC50 values ranging from 0.34 to 149.10 µM. nih.gov The anticancer mechanism for these compounds is linked to their potent inhibition of VEGFR-2 and EGFR, key kinases in cancer progression. nih.gov

In another study, newly synthesized acetamide derivatives were evaluated against human colon (HCT116) and mouse monocyte macrophage leukaemic (RAW 264.7) cancer cell lines. nih.gov Molecular docking studies suggested that these compounds could bind effectively within the pocket of cyclin-dependent kinase 8 (CDK8), a protein kinase involved in cell proliferation, indicating a potential mechanism for their anticancer activity. nih.gov

Table 2: Anticancer Activity of this compound Derivatives

Derivative ClassCancer Cell LineActivity (IC50)Reference
N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamideMDA-MB-231 (Breast)0.34 - 149.10 µM nih.gov
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamideHCT116 (Colon)Good activity (qualitative) nih.gov

The quinazolinone scaffold has also been explored for its anti-inflammatory potential. mdpi.com Research has shown that derivatives of this compound can modulate inflammatory pathways.

One study involved the synthesis of a series of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3'-(substituted phenyl) prop-2'-enamides, using N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-acetamide as a key intermediate. researchgate.net These final compounds were screened for anti-inflammatory activity using the carrageenan-induced rat paw edema model, with several derivatives showing significant activity. researchgate.net

Another approach involved the design and synthesis of novel quinazolinones conjugated with ibuprofen. nih.gov These hybrid molecules, which include an acetamide linker, were evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory drug development. nih.gov This suggests that the this compound scaffold can be functionalized to specifically target enzymes involved in the inflammatory cascade.

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

Derivatives of this compound have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and notable antitubercular effects. The core quinazolinone structure is a versatile pharmacophore, and modifications to this scaffold have led to the development of compounds with significant potency against various microbial strains.

Antibacterial and Antifungal Activity:

Research has shown that the introduction of different substituents to the quinazolinone ring system can significantly influence the antibacterial and antifungal properties of these compounds. For instance, a series of N-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazide derivatives were synthesized and evaluated for their antimicrobial activity. Among these, compounds with a chlorine group at the para position of the phenyl ring exhibited notable antibacterial and antifungal activities. nih.gov Specifically, one such derivative showed a maximum antifungal potency against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.gov

In another study, novel quinazolinone-piperazine hybrids were synthesized and screened for their antimicrobial effects. ijpras.com Several of these compounds demonstrated impressive activity against a panel of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Candida albicans. ijpras.com Similarly, the synthesis of 2-imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides yielded compounds that were tested for their antimicrobial properties. While significant antibacterial or antifungal activity was not observed in this particular series, it highlights the ongoing exploration of this chemical space for antimicrobial agents. researchgate.net

The following table summarizes the antimicrobial activity of selected this compound derivatives against various bacterial and fungal strains.

Derivative TypeMicrobial StrainActivity (MIC/Zone of Inhibition)Reference
N-(substituted)-2-[4-oxo-2-phenylquinazolin-3(4H)-yl] acetohydrazideCandida albicansMIC: 6.25 μg/mL nih.gov
Quinazolinone-piperazine hybrid (PRP7A6)Staphylococcus aureusZone of Inhibition: 24 mm ijpras.com
Quinazolinone-piperazine hybrid (PRP7A8)Bacillus subtilisZone of Inhibition: 22 mm ijpras.com
Quinazolinone-piperazine hybrid (PRP7A11)Escherichia coliZone of Inhibition: 23 mm ijpras.com
Quinazolinone-piperazine hybrid (PRP7A6)Pseudomonas aeruginosaZone of Inhibition: 21 mm ijpras.com
Quinazolinone-piperazine hybrid (PRP7A8)Candida albicansZone of Inhibition: 20 mm ijpras.com

Antitubercular Activity:

The quinazolinone scaffold has proven to be a particularly promising framework for the development of antitubercular agents. Numerous studies have reported significant in vitro activity of this compound derivatives against Mycobacterium tuberculosis (MTB).

One study focused on the development of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall biosynthesis pathway. nih.govbohrium.com A series of twenty-eight derivatives were synthesized and evaluated, with several compounds exhibiting potent inhibition of MTB InhA and significant activity against both drug-sensitive and drug-resistant MTB strains. nih.govbohrium.com For example, the compound 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide was identified as a particularly active agent. researchgate.net

Another investigation into substituted 2-imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides also revealed good antitubercular activity for some of the tested compounds. researchgate.net This underscores the potential of the quinazolinone core in generating novel leads for tuberculosis treatment. Furthermore, other quinazoline derivatives have demonstrated antimycobacterial activity against various strains, including Mycobacterium tuberculosis, Mycobacterium avium, Mycobacterium fortuitum, Mycobacterium kansasii, and Mycobacterium intracellulare. nih.gov

The table below presents the antitubercular activity of selected this compound derivatives.

DerivativeTarget/StrainActivity (IC₅₀/MIC)Reference
2-(4-oxoquinazolin-3(4H)-yl)acetamide derivativesMycobacterium tuberculosis InhAIC₅₀ < 10 μM for 16 compounds bohrium.com
2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamideMycobacterium tuberculosis InhAActive inhibitor researchgate.net
Substituted 2-imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamidesMycobacterium tuberculosis H37RvGood activity researchgate.net
4-(S-Butylthio)quinazolineAtypical mycobacteriaMore active than isoniazide nih.gov

Antiviral Properties and Viral Replication Inhibition

The this compound scaffold has also been explored for its potential as an antiviral agent, with derivatives showing activity against a range of viruses by inhibiting viral replication.

Research into novel quinazoline derivatives containing S-acetamide and NH-acetamide moieties at the C-4 position has identified compounds with potent activity against the influenza A virus (IAV). researchgate.net Specifically, compounds 16e and 16r from this series demonstrated good anti-IAV activity with IC₅₀ values of 1.29 μM and 3.43 μM, respectively. researchgate.net Their mechanism of action involves the inhibition of viral RNA transcription and replication. researchgate.net

Furthermore, thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide hybrids have been synthesized and evaluated as potential anti-SARS-CoV-2 agents. nih.gov One derivative, 17g , showed a potent inhibitory effect on the replication stage of the virus and a significant virucidal effect. nih.gov

In the context of other viral infections, a series of 1-substituted 3-[ω-(4-oxoquinazolin-4(3H)-yl)alkyl]uracil derivatives were synthesized and tested for their antiviral properties. nih.gov One compound from this series exhibited significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in cell cultures. nih.govcyberleninka.ru This particular derivative, which contains a 4-oxoquinazoline moiety linked to a uracil (B121893) residue, was found to be an efficient inhibitor of HCMV and VZV replication. cyberleninka.ru

The antiviral activities of selected this compound derivatives are summarized in the table below.

Derivative TypeVirusActivity (IC₅₀/EC₅₀)Mechanism of ActionReference
Quinazoline derivative with S-acetamide moiety (16e)Influenza A Virus (IAV)IC₅₀: 1.29 μMInhibition of viral RNA transcription and replication researchgate.net
Quinazoline derivative with S-acetamide moiety (16r)Influenza A Virus (IAV)IC₅₀: 3.43 μMInhibition of viral RNA transcription and replication researchgate.net
Thioquinazoline-N-aryl acetamide hybrid (17g)SARS-CoV-2Potent inhibition at replication stageVirucidal and replication inhibition nih.gov
3-[ω-(4-oxoquinazolin-3(4H)-yl)alkyl]uracil derivativeHuman Cytomegalovirus (HCMV)EC₅₀: 5.23-7.31 μMInhibition of viral replication nih.gov
3-[ω-(4-oxoquinazolin-3(4H)-yl)alkyl]uracil derivativeVaricella-Zoster Virus (VZV)EC₅₀: 28.96 μMInhibition of viral replication cyberleninka.ru

Neuroprotective Effects and Central Nervous System Activity (pre-clinical)

Pre-clinical studies have indicated that this compound derivatives possess neuroprotective potential and can modulate central nervous system (CNS) activity. These compounds have been investigated for their utility in the context of neurodegenerative disorders and other CNS-related conditions.

A study focused on the design and synthesis of new 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives as potential dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov One of the synthesized compounds, BOP-1 , demonstrated dual inhibitory activity with IC₅₀ values of 5.90 ± 0.07 μM for AChE and 6.76 ± 0.04 μM for BuChE. nih.gov Another compound, BOP-8 , showed potent AChE inhibitory activity with an IC₅₀ of 1.11 ± 0.09 μM. nih.gov

In another line of research, novel iodoquinazolinones bearing a sulfonamide moiety were designed as potential antioxidants and neuroprotectors. nih.gov The compound 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide (14 ) emerged as the most active scaffold with potent AChE inhibitory activity. nih.gov In vivo studies in irradiated mice demonstrated that this compound possessed antioxidant and neuroprotective activities, mitigating oxidative stress and restoring behavioral alterations. nih.gov

Furthermore, a series of quinazolinone derivatives were synthesized and evaluated as neuroprotective agents in a cell injury model. Several of these compounds showed promising neural cell protection activities, suggesting their potential as therapeutic agents for neurodegenerative disorders. nih.gov The neuroprotective efficacy of quinazoline-type phosphodiesterase 7 (PDE7) inhibitors has also been demonstrated in cellular cultures and an experimental stroke model, where they acted as potent anti-inflammatory and neuroprotective agents. nih.gov

The table below highlights the pre-clinical neuroprotective effects of selected this compound derivatives.

DerivativeTarget/ModelActivity (IC₅₀/Effect)Reference
1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide (BOP-1)Acetylcholinesterase (AChE)IC₅₀: 5.90 ± 0.07 μM nih.gov
1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide (BOP-1)Butyrylcholinesterase (BuChE)IC₅₀: 6.76 ± 0.04 μM nih.gov
1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium chloride (BOP-8)Acetylcholinesterase (AChE)IC₅₀: 1.11 ± 0.09 μM nih.gov
2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide (14)Acetylcholinesterase (AChE)Potent inhibitory activity nih.gov
2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide (14)Irradiated mice modelAntioxidant and neuroprotective effects nih.gov
Quinazolinone derivativesMPP+ induced SH-SY5Y cell injury modelPromising neural cell protection nih.gov
3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline (PDE7 inhibitor)Experimental stroke modelAmeliorated brain damage and improved behavioral outcome nih.gov

Structure Activity Relationship Sar Studies of N 4 Oxoquinazolin 3 4h Yl Acetamide and Its Analogs

Elucidation of Key Pharmacophoric Features within the N-(4-Oxoquinazolin-3(4H)-yl)acetamide Scaffold

The fundamental scaffold of this compound consists of a quinazolin-4(3H)-one ring system linked to an acetamide (B32628) group at the N-3 position. This arrangement presents several key pharmacophoric features that are essential for its biological activities. The quinazolinone core, a bicyclic system formed by the fusion of a benzene (B151609) ring and a pyrimidin-4-one ring, is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide array of biological effects.

Research has indicated that the quinazolinone ring itself is a vital component for antimicrobial activity. Moreover, the acetamide group at the N-3 position, when attached to other heterocyclic compounds, has been shown to enhance antimicrobial effects. The combination of the 4-oxoquinazoline ring and the acetamide group creates a molecule with potential for various biological interactions.

Impact of Substituent Electronic and Steric Properties on the Biological Activity of this compound Derivatives

The biological activity of this compound derivatives can be significantly modulated by altering the electronic and steric properties of substituents on the quinazolinone ring and the acetamide side chain.

Studies on various quinazolinone derivatives have demonstrated that the introduction of different functional groups can lead to a broad spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. For instance, the presence of a halogenated phenyl group at the 2nd position of the quinazolinone nucleus has been associated with good antimicrobial activity. nih.gov

In the context of anticonvulsant activity, modifications to the phenoxymethyl (B101242) group at the 2-position of the quinazolinone ring have been explored. The introduction of electron-withdrawing groups, such as chlorine atoms, on the phenoxy ring has been shown to influence activity. For example, derivatives with dichlorophenoxymethyl substituents have been synthesized and evaluated for their anticonvulsant properties. nih.gov

Furthermore, the nature of the substituent on the acetamide nitrogen plays a crucial role. The steric bulk and electronic nature of this substituent can dictate the binding affinity and selectivity of the compound for its target. For instance, replacing a phenyl group with a benzyl (B1604629) moiety can lead to a sharp reduction in inhibitory activity against certain enzymes. nih.gov

The following table summarizes the impact of various substituents on the biological activity of this compound analogs based on available research findings.

Position of Substitution Substituent Observed Impact on Biological Activity
Quinazolinone Ring (Position 2)Halogenated PhenylGood antimicrobial activity nih.gov
Quinazolinone Ring (Position 2)PhenoxymethylAnticonvulsant activity nih.gov
Phenoxy Ring (at Position 2)ChloroModulates anticonvulsant activity nih.gov
Acetamide NitrogenPhenyl vs. BenzylSignificant difference in enzyme inhibition nih.gov

Positional Effects of Modifications on the this compound System

The position of substituents on the this compound scaffold is a critical determinant of biological activity. Modifications at different positions of the quinazolinone ring system (positions 1, 2, and the benzene ring) and the acetamide side chain can lead to vastly different pharmacological profiles. acs.org

Systematic variations of the quinazolinone structure at these positions have been explored to establish structure-activity relationships. acs.org For example, a study on quinazolinone derivatives as antibacterial agents investigated variations on three distinct rings of the scaffold. acs.orgnih.gov

In the context of anticonvulsant activity, the introduction of a benzyl group at the N-1 position of the quinazolinone ring of a related acetamide derivative was found to eliminate the anticonvulsant effect, highlighting the critical role of an unsubstituted N-1 position for this specific activity. uran.uauran.ua This suggests that the cyclic amide fragment at this position is a key pharmacophore for anticonvulsant action. uran.ua

The table below illustrates the effect of positional modifications on the activity of related quinazolinone acetamide derivatives.

Position of Modification Modification Effect on Anticonvulsant Activity
Quinazolinone Ring (N-1)Benzyl SubstitutionAbolished activity uran.uauran.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided search results, the broader class of quinazolinone derivatives has been the subject of such analyses.

QSAR studies on quinazolinone derivatives have been employed to understand the pharmacophoric requirements for various biological activities, including antitumor and antimicrobial effects. rsc.orggsconlinepress.com These models help in identifying the key structural features and physicochemical properties that govern the activity of these compounds. For instance, QSAR studies have suggested that the presence of urea (B33335) and thiourea (B124793) groups can play a crucial role in enhancing the cytotoxic effects of certain quinazolinone analogues. gsconlinepress.com

Computational Chemistry and Molecular Modeling of N 4 Oxoquinazolin 3 4h Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-(4-Oxoquinazolin-3(4H)-yl)acetamide

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of quinazolinone-based compounds. iaea.org These calculations provide optimized molecular geometries, vibrational frequencies, and electronic properties that are essential for understanding the molecule's behavior.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net A smaller energy gap suggests higher reactivity, indicating that charge transfer can easily occur within the molecule. nih.gov These parameters, along with other global reactivity descriptors, help in predicting the most likely sites for electrophilic and nucleophilic attacks.

Table 1: Representative Electronic Properties Calculated via DFT for Quinazolinone-type Scaffolds

ParameterDescriptionTypical Calculated Value RangeReference
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.0 to -7.0 eV nih.govnih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.0 to -2.5 eV nih.govnih.gov
Energy Gap (ΔE) Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.4.0 to 5.5 eV nih.govnih.gov
Dipole Moment A measure of the overall polarity of the molecule.2.0 to 5.0 Debye nih.gov
Ionization Potential The minimum energy required to remove an electron from the molecule.Correlates with EHOMO researchgate.net
Electron Affinity The energy released when an electron is added to the molecule.Correlates with ELUMO researchgate.net

Note: The values presented are representative for the quinazolinone class of compounds and are used to illustrate the data obtained from quantum chemical calculations. Actual values for this compound would require specific DFT analysis.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking simulations are employed to investigate its binding affinity and interaction patterns with various biological targets, primarily proteins and enzymes implicated in disease pathways.

The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the compound's biological activity. nih.gov Studies on related quinazolinone derivatives have identified several potential targets involved in cancer and other diseases. nih.gov

Table 2: Potential Biological Targets for Quinazolinone Scaffolds Identified Through Molecular Docking

Target ProteinAssociated Disease/FunctionPDB ID (Example)Reference
Epidermal Growth Factor Receptor (EGFR) Cancer1M17 nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Angiogenesis, Cancer1YWN nih.gov
Cyclin-Dependent Kinases (CDKs) Cell Cycle Regulation, Cancer5L2W nih.gov
Monoamine Oxidase B (MAO-B) Neurodegenerative Diseases2BYB nih.gov
Acetylcholinesterase (AChE) Alzheimer's Disease4EY7 nih.gov
Matrix Metalloproteinase-2 (MMP-2) Cancer Metastasis1QIB nih.gov

Note: This table lists biological targets that have been investigated for various quinazolinone derivatives. The specific affinity of this compound for these targets would need to be confirmed by dedicated docking studies.

Molecular Dynamics Simulations to Investigate this compound Binding Conformations and Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the target protein. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for this compound Analogs

The journey of a compound from a potential hit to a viable drug candidate is heavily dependent on its pharmacokinetic and toxicological properties. In silico ADMET prediction models are used to computationally estimate these properties early in the drug discovery process, saving time and resources. nih.gov For this compound and its analogs, these predictions are vital for assessing their drug-likeness.

Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict a range of ADMET parameters. These predictions help identify potential liabilities, such as poor absorption, rapid metabolism, or potential toxicity, that can be addressed through chemical modification of the lead compound.

Table 3: Key ADMET Parameters Predicted Using In Silico Methods

ParameterDescriptionImportance in Drug Discovery
Aqueous Solubility The ability of the compound to dissolve in water.Crucial for absorption and formulation.
Caco-2 Permeability Predicts intestinal absorption in humans.Indicates oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Predicts the ability of the compound to cross into the central nervous system.Desirable for CNS targets, undesirable for others.
CYP450 Inhibition/Metabolism Predicts interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4).Important for predicting drug-drug interactions and metabolic stability.
hERG Inhibition Predicts potential for blocking the hERG potassium channel.A key indicator of potential cardiotoxicity.
Ames Mutagenicity Predicts the mutagenic potential of a compound.An early screen for potential carcinogenicity.

Virtual Screening for Novel this compound Derivatives with Enhanced Biological Activity

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. Starting with a known active scaffold like this compound, virtual screening can be used to discover novel derivatives with potentially improved potency, selectivity, or ADMET properties.

There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Large compound libraries are computationally docked into the target's binding site, and compounds are ranked based on their predicted binding affinity. This approach is effective for discovering novel chemotypes that fit the target.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method relies on the knowledge of known active compounds. A model of the "pharmacophore" (the essential 3D arrangement of functional groups required for activity) is built based on this compound, and libraries are searched for other molecules that match this pharmacophore.

Both methods enable the rapid and cost-effective identification of promising new compounds for synthesis and biological testing, accelerating the process of developing more effective therapeutic agents. nih.gov

Analytical and Spectroscopic Characterization Techniques in N 4 Oxoquinazolin 3 4h Yl Acetamide Research

Advanced Spectroscopic Methods for Structural Elucidation (NMR, MS, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of quinazolinone derivatives. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the molecular framework. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For example, in derivatives such as 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides, characteristic signals confirm the presence of the quinazolinone core, the acetamide (B32628) side chain, and various substituents. aacrjournals.org Protons on the quinazolinone ring typically appear in the aromatic region (around 7.0-8.5 ppm), while the methylene (B1212753) protons of the acetamide group (S-CH₂-CO) show a characteristic singlet at approximately 4.1-4.2 ppm. aacrjournals.orgrsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HR-MS) can provide the exact molecular formula. For instance, the ESI-MS spectrum of a related compound, N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, showed an [M+H]⁺ ion at m/z 310.10700, which corresponds to its calculated molecular weight. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectra of N-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives show characteristic absorption bands. Key vibrational frequencies include N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), aliphatic C-H stretching (~2900 cm⁻¹), and multiple strong carbonyl (C=O) stretching bands between 1650-1710 cm⁻¹ corresponding to the quinazolinone and amide carbonyl groups. aacrjournals.orgrsc.org The presence of a sulfonamide group in certain derivatives introduces characteristic SO₂ stretching bands around 1340 cm⁻¹ and 1160 cm⁻¹. aacrjournals.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: While not as detailed for structural elucidation as NMR or MS, UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for confirming the presence of the conjugated quinazolinone system.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Derivatives
CompoundChemical Shift (δ, ppm) and MultiplicityAssignmentReference
N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio) acetamide1.16 (t, 3H), 2.52 (q, 2H), 4.12 (s, 2H), 7.13-8.09 (m, 11H), 10.36 (s, 1H)Ethyl group, S-CH₂, Aromatic protons, NH aacrjournals.org
N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio) acetamide1.30 (t, 3H), 3.97 (s, 2H), 4.11 (q, 2H), 6.86-8.10 (m, 11H), 10.24 (s, 1H)Ethoxy group, S-CH₂, Aromatic protons, NH aacrjournals.org
2-(6-Iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide4.22 (s, 2H), 7.29-9.26 (m, 9H), 11.20 (s, 1H)S-CH₂, Aromatic & Pyrazine protons, NH rsc.org
Table 2: Characteristic IR Absorption Bands for this compound Derivatives (cm⁻¹)
Functional GroupN-(3-Ethylphenyl) Derivative aacrjournals.orgN-(2,4-Dinitrophenyl) Derivative aacrjournals.orgN-(5-Methylisoxazol-3-yl) Derivative rsc.org
NH₂/NH Stretch3321, 3245, 32203428, 3361, 33133302, 3211, 3124
Aromatic C-H Stretch306431003057
Aliphatic C-H Stretch2973, 28372927, 28662991, 2854
C=O Stretch1689, 16621688, 16781699, 1662
SO₂ Stretch1373, 11611338, 11381340, 1190

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, TLC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of synthesis reactions. nih.govresearchgate.net It is a quick and effective method to determine the presence of starting materials, intermediates, and the final product. For instance, precoated silica (B1680970) gel plates are often used with solvent systems like chloroform/methanol (8:2) to resolve different components, which are then visualized under UV light or with iodine vapor. aacrjournals.orgnih.gov

Column Chromatography: For purification on a larger scale, column chromatography over silica gel is the method of choice. nih.gov This technique allows for the isolation of the desired compound from byproducts and unreacted starting materials, yielding a high-purity sample required for subsequent analysis and biological testing.

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for purity determination and quantitative analysis in pharmaceutical chemistry, specific methods for the parent compound this compound are not extensively detailed in the surveyed literature. However, these techniques are broadly applicable to this class of compounds.

X-ray Crystallography for this compound and its Complexes

Microscopic Techniques for Cellular Localization and Interaction Studies (e.g., Fluorescence Microscopy, Confocal Microscopy)

Fluorescence and confocal microscopy are powerful tools for visualizing the behavior of quinazolinone derivatives within cellular environments. These techniques are particularly useful for studying cellular uptake, distribution, and target engagement, especially for compounds that are inherently fluorescent or are designed as fluorescent probes.

Research on various quinazolinone analogues has effectively utilized these methods. For instance, confocal microscopy was employed to demonstrate the enhanced cellular uptake of a novel anticancer quinazolinone analogue, GMC-5-193, when delivered via a tumor-targeting liposome (B1194612) compared to its free form. aacrjournals.org The increased green fluorescence inside melanoma cells treated with the liposomal formulation provided direct visual evidence of the delivery system's efficacy. aacrjournals.org

In another application, confocal microscopy was used to track the intracellular enzymatic activation of a quinazolinone-based probe. aacrjournals.org The probe was designed to be converted by intracellular phosphatases into a fluorescent, precipitating product, allowing for the imaging of enzyme activity within the cytoplasm of live cells. aacrjournals.org Similarly, quinazolinone derivatives have been developed as "turn-on" fluorescent probes for detecting specific analytes like hypochlorite (B82951) in living cells, with fluorescence microscopy confirming the probe's ability to image its target within cells and even in whole organisms like zebrafish. These studies underscore the utility of advanced microscopy in elucidating the biological activity and mechanism of action of the quinazolinone scaffold.

Future Directions and Challenges in N 4 Oxoquinazolin 3 4h Yl Acetamide Research

Development of Novel and Efficient Synthetic Pathways for N-(4-Oxoquinazolin-3(4H)-yl)acetamide and its Derivatives

The synthesis of the quinazolinone core has been a subject of extensive research, evolving from classical methods to more sophisticated and efficient modern techniques. nih.gov Traditional approaches, such as the Niementowski synthesis which involves the reaction of anthranilic acid with amides, have laid the groundwork for this field. mdpi.commdpi.com However, the future of this compound synthesis lies in the development of pathways that offer higher yields, shorter reaction times, greater structural diversity, and improved environmental sustainability.

Recent advancements have moved towards innovative strategies that address the limitations of older methods. ujpronline.com These include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to significantly reduced reaction times and improved yields. researchgate.net

Ultrasound-Promoted Reactions: Sonication provides the energy to initiate and drive chemical reactions, presenting another efficient alternative to conventional heating. ujpronline.com

Organocatalysis: The use of small organic molecules as catalysts, such as acetic acid or triethanolamine, provides a metal-free and environmentally friendly approach to synthesizing quinazolinone derivatives. frontiersin.org

Green Chemistry Approaches: Methods employing mechanochemical synthesis (ball-milling) and biodegradable deep eutectic solvents (DES) as catalysts are gaining prominence. mdpi.com These strategies minimize the use of volatile organic solvents, reduce energy consumption, and simplify purification procedures. mdpi.com

Multi-Component Reactions: One-pot syntheses where multiple starting materials react to form the final product without isolating intermediates are highly sought after for their efficiency and atom economy. frontiersin.org

The hybridization of the this compound scaffold with other pharmacologically active moieties, such as sulfonamides, thiazolidinones, or triazoles, is a key strategy for developing derivatives with enhanced or novel biological activities. researchgate.netnih.govnih.gov The development of synthetic routes that easily accommodate the introduction of these diverse fragments is crucial for expanding the chemical space and therapeutic potential of this compound class. nih.govnih.gov

Synthetic StrategyDescriptionKey AdvantagesReference
Microwave-Assisted SynthesisUses microwave irradiation to heat and accelerate reactions.Rapid reaction times, higher yields, cleaner reactions. researchgate.net
Ultrasound-Promoted SynthesisEmploys ultrasonic waves to provide activation energy.Improved yields, shorter synthesis process, often avoids organic solvents. ujpronline.com
OrganocatalysisUtilizes small organic molecules (e.g., acetic acid, TEOA) as catalysts.Metal-free, environmentally benign, tolerates a broad range of functional groups. frontiersin.org
Mechanochemical SynthesisInvolves grinding reactants together, often with a catalyst (e.g., ball-milling).Solvent-free, energy-efficient, fast, and clean process. mdpi.com
Multi-Component ReactionsCombines three or more reactants in a single step to form the product.High efficiency, atom economy, reduced waste and purification steps. frontiersin.org

Exploration of Undiscovered Biological Targets and Mechanisms of Action

Quinazolinone derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. nih.goveipublication.commdpi.com This wide range of bioactivity suggests that these compounds may interact with multiple biological targets, some of which remain to be discovered. wisdomlib.org While established mechanisms for some derivatives include the inhibition of enzymes like dihydrofolate reductase (DHFR) or the disruption of processes like tubulin polymerization, a comprehensive understanding of how this compound and its analogues exert their effects is far from complete. mdpi.comnih.gov

Future research must pivot towards identifying novel molecular targets and elucidating new mechanisms of action. This exploration is critical for several reasons:

Expanding Therapeutic Applications: Discovering new targets could open up therapeutic avenues for diseases not currently associated with quinazolinones.

Overcoming Drug Resistance: For applications like cancer and infectious diseases, understanding alternative mechanisms can help in designing compounds that circumvent existing resistance pathways.

Improving Selectivity and Safety: Identifying the full range of targets can aid in the design of more selective molecules, potentially reducing off-target effects.

The quest for new targets will require the systematic application of advanced biological and chemical proteomic techniques. Approaches such as thermal proteome profiling, activity-based protein profiling, and high-throughput screening against diverse enzyme and receptor panels can uncover previously unknown molecular interactions. Elucidating the downstream effects of target engagement on cellular signaling pathways will be essential to fully comprehend the compound's mechanism of action.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) has revolutionized the drug discovery landscape, significantly reducing the time and cost associated with developing new medicines. ijirt.orgnih.gov These computational tools offer immense potential for accelerating research on this compound and its derivatives. jsr.org

Key applications of AI/ML in this context include:

Virtual Screening and Hit Identification: ML algorithms can be trained on large datasets of known active and inactive compounds to screen virtual libraries of quinazolinone derivatives, prioritizing those with the highest probability of being active against a specific biological target. nih.gov

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the biological activity of novel, unsynthesized this compound analogues. This allows chemists to focus their synthetic efforts on the most promising candidates.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new quinazolinone-based molecules from scratch, optimized for specific properties like high target affinity and favorable pharmacokinetic profiles. nih.govmdpi.com

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds early in the discovery process, helping to identify and eliminate candidates that are likely to fail in later preclinical stages. mdpi.com

AI/ML ApplicationFunction in Drug DiscoveryImpact on Quinazolinone ResearchReference
Virtual ScreeningRapidly screens large compound databases to identify potential hits.Accelerates the identification of new active derivatives. nih.gov
Predictive QSARPredicts the biological activity of compounds based on their chemical structure.Guides the design of more potent analogues and prioritizes synthesis. nih.gov
De Novo DesignGenerates novel molecular structures with desired properties.Creates innovative quinazolinone scaffolds beyond existing chemical space. mdpi.com
ADMET PredictionForecasts pharmacokinetic and toxicity profiles of molecules.Reduces late-stage attrition by flagging problematic compounds early. mdpi.com

Addressing Challenges in Bioavailability Enhancement and Pre-clinical Formulation Strategies

A significant hurdle for many promising drug candidates, including heterocyclic compounds like quinazolinones, is poor aqueous solubility. bohrium.com This characteristic can severely limit oral bioavailability, preventing the compound from reaching therapeutic concentrations at its site of action and leading to the premature termination of otherwise promising NCEs. bohrium.comnih.gov Therefore, a critical area of future research for this compound and its derivatives is the development of effective pre-clinical formulation strategies to enhance solubility and improve absorption. researchgate.net

The primary goal is to maximize the exposure of the compound in early animal studies to obtain reliable pharmacokinetic and efficacy data. bohrium.com Several formulation strategies can be employed:

Simple Solutions and Suspensions: Initial studies often use simple aqueous or co-solvent systems. If solubility is too low, a suspension may be used, though this can present challenges with dose uniformity. bohrium.comnih.gov

Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a carrier matrix, such as a polymer. researchgate.net The amorphous form of the drug typically has higher solubility and a faster dissolution rate than its crystalline counterpart. One study specifically demonstrated that solid dispersions of a quinazolinone derivative using a poloxamer carrier significantly improved its dissolution rate. researchgate.net

Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, which can lead to enhanced solubility and dissolution velocity. researchgate.net

Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption through lymphatic pathways. researchgate.net

Thorough preformulation studies are essential to select the most appropriate strategy. catapult.org.uk These studies involve characterizing the physicochemical properties of the NCE, such as its pKa, logP, and solubility across a range of pH values and in biorelevant media. nih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches in Quinazoline (B50416) Chemistry

The journey of a compound from a laboratory curiosity to a potential therapeutic agent is inherently complex and cannot be navigated by a single scientific discipline. Advancing the research on this compound will require synergistic, interdisciplinary collaborations. The multifaceted nature of quinazolinone research, spanning synthesis, biological evaluation, computational modeling, and pharmaceutical development, necessitates a team-based approach. nih.gov

Future progress will depend on the integration of expertise from various fields:

Medicinal and Synthetic Chemists: To design and create novel derivatives and develop efficient, scalable synthetic routes. nih.gov

Pharmacologists and Biologists: To screen compounds, identify new biological targets, elucidate mechanisms of action, and evaluate efficacy in disease models.

Computational Chemists and Data Scientists: To apply AI/ML for virtual screening, lead optimization, and prediction of pharmacokinetic properties, thereby guiding the drug discovery process. ijirt.org

Pharmaceutical Scientists: To conduct preformulation studies and develop advanced formulations that overcome challenges like poor solubility and enhance bioavailability. bohrium.com

Such collaborative efforts can create a virtuous cycle: synthetic chemists provide novel compounds for biological screening, biologists identify promising hits and new targets, computational scientists model the data to design better molecules, and formulation scientists ensure the best candidates can be effectively delivered in preclinical models. This integrated approach is essential to unlock the full therapeutic potential of the this compound scaffold and translate fundamental research into tangible clinical outcomes.

Q & A

Basic Research Questions

What are the key synthetic methodologies for preparing N-(4-Oxoquinazolin-3(4H)-yl)acetamide derivatives?

This compound derivatives are typically synthesized via condensation reactions between substituted aldehydes and quinazolinone precursors. For example:

  • Knoevenagel condensation : Reacting 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with amines under reflux conditions (e.g., pyridine or DMF) yields substituted derivatives ().
  • Styryl-functionalization : Derivatives with styryl groups are synthesized by reacting quinazolinone intermediates (e.g., compound 10b/c) with aldehydes (e.g., piperonal, 4-methoxybenzaldehyde) in molar ratios of 1:6–15 under prolonged reflux (18–43 hours). Yields range from 29% to 68% ().
    Key considerations : Optimize molar ratios and reaction time to improve yield. Use NMR (¹H/¹³C) and EI-MS for structural validation ().

How are structural ambiguities resolved during characterization of quinazolinone derivatives?

  • Multi-spectral analysis : Combine ¹H NMR (to identify vinyl protons at δ 6.5–7.5 ppm) and ¹³C NMR (to confirm carbonyl carbons at ~165–170 ppm) ().
  • Mass spectrometry : Use EI-MS to verify molecular ions (e.g., m/z 455.19 [M⁺] for compound 11m) and compare with calculated values ().
  • Elemental analysis : Validate purity by matching observed C/H/N percentages with theoretical values (e.g., compound 11u: Found C 66.00%, H 4.45% vs. Calcd C 65.78%, H 4.42%) ( ).

What in vitro assays are used for preliminary biological screening of these compounds?

  • Anticancer activity : MTT assays (e.g., IC₅₀ values against cancer cell lines) ().
  • Anti-inflammatory evaluation : Carrageenan-induced rat paw edema model to measure % inhibition of inflammation ().
  • Antimicrobial screening : Broth microdilution for MIC determination ().
    Note : Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity baselines) to avoid false positives ().

Advanced Research Questions

How do structural modifications influence the anti-inflammatory activity of quinazolinone derivatives?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -Br) enhance COX-2 inhibition. For example, compound 11r (3-nitro-substituted) showed higher anti-inflammatory activity (IC₅₀ = 116.73 mmol/kg) than Diclofenac ().
  • Hybrid pharmacophores : Combining thioalkylamide and pyrimidinone fragments (e.g., compound 83) improves selectivity for COX-2 over COX-1, reducing ulcerogenicity ().
    Methodological insight : Use molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 active sites ().

What strategies are employed to optimize pharmacokinetic properties of these compounds?

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., -OCH₃) to balance logP values. For example, compound 11k (4-methoxyphenyl) showed improved oral bioavailability due to optimal hydrophobic/hydrophilic partitioning ( ).
  • Metabolic stability : Incorporate metabolically resistant groups (e.g., fluorinated aryl rings) to reduce CYP450-mediated degradation ( ).

How are computational methods integrated into SAR studies?

  • Docking studies : Identify binding poses of derivatives in enzyme active sites (e.g., SARS-CoV-2 3CL protease for compound 4h) ( ).
  • QSAR modeling : Use descriptors like polar surface area (PSA) and H-bond acceptors to predict activity. For example, derivatives with PSA < 90 Ų exhibit better membrane permeability ( ).
    Tools : Schrödinger Suite, MOE, or open-source platforms like PyRx ().

How do researchers address contradictory bioactivity data across cell lines?

  • Mechanistic deconvolution : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects. For example, a compound showing cytotoxicity in MCF-7 but not HEK293 may selectively target estrogen receptor pathways ().
  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) and calculate Hill coefficients to confirm specificity ().

Methodological Tables

Table 1: Representative Anti-inflammatory Derivatives

CompoundSubstituentsIC₅₀ (mmol/kg)Ulcer IndexReference
11r3-NO₂, 4-Cl116.7311.38
83Hybrid thioalkylamide120.1012.50
11k4-OCH₃, 3-Br130.4514.20

Table 2: Key Synthetic Conditions

Reaction TypeReagents/ConditionsYield RangeCharacterization ToolsEvidence
KnoevenagelAmines, DMF, 80°C, 12h32–80%¹H NMR, EI-MS6, 19
Styryl condensationAldehyde, reflux (18–43h)29–68%¹³C NMR, Elemental1, 3
N-AlkylationChloroacetyl chloride, pyridine58–70%ESI-MS, TLC8, 9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.